Superior In Vivo Therapeutic Window: Spirooxazolidine-2,4-dione Scaffold vs. Succinimide-Based RS86 (Comparator 1)
In the spirooxazolidine-2,4-dione series directly derived from the 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, compound 5a (3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione hydrochloride) exhibited a therapeutic index approximately 10- to 20-fold superior to the prototypical succinimide-based M1 agonist RS86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione; compound 1). The dose ratios (ED₅₀ hypothermia or salivation / MED antiamnesic effect) were ~100 for 5a and its analogs 5f and 5c, versus only 5–10 for RS86, demonstrating a 2-order-of-magnitude separation between antiamnesic efficacy and dose-limiting cholinergic side effects [1]. This scaffold-dependent improvement in therapeutic window is attributed to the oxazolidine-2,4-dione moiety functioning as a bioisostere for the succinimide ring, with the 3-ethyl group being indispensable for maintaining M1 receptor efficacy [1].
| Evidence Dimension | Therapeutic index (dose ratio: ED₅₀ hypothermia or salivation / MED antiamnesic effect) |
|---|---|
| Target Compound Data | ~100 (for spirooxazolidine-2,4-dione analog 5a bearing the 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one core) |
| Comparator Or Baseline | 5–10 (for RS86, the succinimide-based comparator 1) |
| Quantified Difference | 10- to 20-fold improvement in therapeutic window; 2 orders of magnitude separation between antiamnesic dose and side-effect-inducing doses for 5a vs. 5–10-fold for RS86 |
| Conditions | In vivo mouse model: scopolamine-induced amnesia (passive avoidance task), hypothermia induction, and salivary secretion; subcutaneous administration in mice (Tsukamoto et al., 1993) |
Why This Matters
For drug discovery programs targeting muscarinic M1 receptors, this scaffold provides a 10- to 20-fold wider safety margin than the historical benchmark RS86, directly reducing preclinical attrition due to cholinergic side effects.
- [1] Tsukamoto S, Ichihara M, Wanibuchi F, Usuda S, Hidaka K, Harada M, Tamura T. Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. J Med Chem. 1993;36(16):2292-2299. PMID: 8360873. View Source
